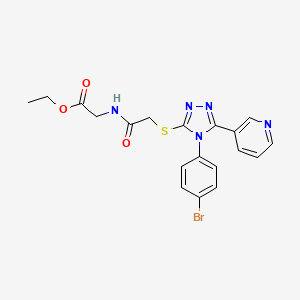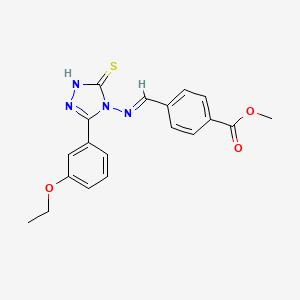![molecular formula C20H22N2O5 B12028669 N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12028669.png)
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and industrial applications. This compound is known for its unique structural properties and its versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpyridin-4-amine typically involves the reaction of 4-chloropyridine with dimethylamine under reflux conditions . The reaction is facilitated by the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
For the synthesis of 5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a common method involves the condensation of dimedone with benzaldehyde in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of these compounds often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylpyridin-4-amine is known to undergo various types of reactions, including:
Esterification: It is also employed in esterification reactions, where it helps in the formation of esters from carboxylic acids and alcohols.
5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione primarily undergoes condensation reactions, forming various derivatives depending on the reactants used .
Common Reagents and Conditions
Esterification: Reagents such as carboxylic acids and alcohols are used, often in the presence of a dehydrating agent like sulfuric acid.
Major Products
Applications De Recherche Scientifique
N,N-dimethylpyridin-4-amine and its derivatives have found extensive applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. The dimethylamino group donates electron density to the pyridine ring, enhancing its nucleophilicity and enabling it to participate in various chemical reactions . This property makes it an effective catalyst in acylation and esterification reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N,N-dimethylpyridin-4-amine stands out due to its high nucleophilicity and versatility as a catalyst in various organic reactions. Its ability to facilitate the formation of complex molecular structures makes it invaluable in both research and industrial applications .
Propriétés
Formule moléculaire |
C20H22N2O5 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12O5.C7H10N2/c1-13(2)17-11(15)9(12(16)18-13)10(14)8-6-4-3-5-7-8;1-9(2)7-3-5-8-6-4-7/h3-7,14H,1-2H3;3-6H,1-2H3 |
Clé InChI |
BNCGTJZAFVYTIR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=C(C2=CC=CC=C2)O)C(=O)O1)C.CN(C)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-2-(4-bromophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028602.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028608.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028621.png)
![9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028630.png)
![methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B12028631.png)
![2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12028634.png)

![(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one](/img/structure/B12028653.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12028655.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028658.png)

![(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028675.png)

